Mtsea is classified under the category of methanethiosulfonate reagents, which are characterized by their ability to form reversible disulfide bonds with thiol groups in proteins. These compounds are synthesized from methanethiosulfonic acid and are often used in conjunction with other chemical agents to facilitate the study of protein interactions and modifications. The specific application of Mtsea in protein chemistry allows researchers to probe the dynamics of protein folding and the role of specific amino acids in maintaining structural integrity.
The synthesis of Mtsea typically involves the reaction of methanesulfonyl chloride with sodium hydrosulfide. This process can be summarized as follows:
The efficiency of this synthesis method allows for high yields of Mtsea, making it accessible for various experimental applications.
Mtsea has a molecular formula of C₂H₆O₂S₃ and a molecular weight of approximately 174.25 g/mol. The structure consists of a central carbon atom bonded to a thiol group (–SH) and two sulfonate groups (–SO₂) which contribute to its reactivity. The presence of these functional groups is crucial for its ability to react with cysteine residues in proteins.
Mtsea is primarily known for its ability to react with thiol groups in proteins, leading to the formation of mixed disulfides. This reaction can be summarized as:
Where represents a thiol group from a protein, and represents Mtsea. This reaction is reversible, allowing researchers to study the dynamics of protein interactions under various conditions.
The mechanism by which Mtsea modifies proteins involves several key steps:
This mechanism is particularly useful in understanding how changes in redox state can influence protein function.
Mtsea has numerous applications in scientific research:
Methanethiosulfonate reagents emerged in the 1990s as transformative tools for protein engineering, driven by the need for precise, minimally perturbing cysteine modifiers. Myron Akabas and colleagues pioneered the Substituted Cysteine Accessibility Method (SCAM), leveraging MTS reagents to map solvent-accessible residues within membrane proteins. MTSEA—a positively charged, water-soluble derivative—became instrumental due to its membrane permeability and rapid reaction kinetics [2] [5].
Early studies exploited MTSEA’s small molecular footprint (3.8 Å diameter) to probe ion channel pores without sterically disrupting function. For example, Karlin and Akabas (1998) used MTSEA to identify pore-lining residues in nicotinic acetylcholine receptors, establishing SCAM as a gold standard for topological mapping [5]. Concurrently, MTSEA’s utility expanded into probing extracellular domains, exemplified by Lambert et al.’s work on the rat Na+/Pi cotransporter. Here, MTSEA inhibition of the S460C mutant confirmed the residue’s role in carrier reorientation—a finding unattainable with bulkier probes [2].
Table 1: Evolution of Key MTS Reagents in Protein Engineering
| Reagent | Charge | Size (Å) | Key Historical Application |
|---|---|---|---|
| MTSEA | +1 | 3.8 | Mapping pore residues in ligand-gated ion channels |
| MTSET | +1 | 5.2 | Probing extracellular vestibules of voltage-gated channels |
| MTSES | -1 | 4.5 | Identifying anion-sensitive transporter domains |
| MTSEA-Biotin | Neutral | ~10.0 | Isolating GABA binding site residues in receptor subunits |
This trajectory underscores MTSEA’s role in transitioning structural biology from low-resolution topology models to residue-specific mechanistic insights.
MTSEA enables quantitative analysis of protein dynamics through two principal mechanisms: (1) irreversible covalent modification to report residue accessibility, and (2) ligand-protectable reactions to pinpoint binding sites. The reagent’s reactivity arises from the methanethiosulfonate group, which undergoes nucleophilic attack by cysteine thiolates to form mixed disulfides, releasing sulfite as a byproduct [4] [6].
Transmembrane Domain Mapping
In α-helical membrane proteins, MTSEA reactivity exhibits a periodic pattern correlating with residue solvent accessibility. For the rat Na+/Pi cotransporter, cysteine substitutions between Thr451–Ser460 showed alternating MTSEA sensitivity consistent with an α-helix. Residues facing the aqueous milieu (e.g., Ala453, Ala455) were modified, inhibiting transport, while buried residues remained unmodified [2]. This approach confirmed tertiary structure predictions inaccessible via crystallography at the time.
Ligand Binding Site Identification
MTSEA’s small size permits penetration into binding pockets, enabling covalent modification unless blocked by agonist binding. In GABAA receptors, MTSEA-biotin modification of α1F64C, R66C, and S68C mutants was impeded by GABA, confirming their direct role in agonist coordination. Crucially, protection was agonist-specific: non-binding analogs failed to shield residues [5]. This precision surpasses classical mutagenesis by distinguishing steric occlusion from functional effects.
RNA Modification Detection
Beyond proteins, MTSEA derivatives like MTSEA-biotin-XX selectively label the sulfur atom in 4-thiouridine (s4U), a modified tRNA nucleoside. Unlike iodoacetamide probes, MTSEA-biotin-XX does not react with structurally similar 2-thiouridine derivatives, enabling specific isolation of s4U-containing tRNAs even in complex mixtures[citation:1]. This selectivity underpins techniques for visualizing nascent tRNA transcription in Saccharomyces cerevisiae.
Table 2: Key Research Findings Using MTSEA-Based Probing
| System Studied | MTSEA Target | Functional Insight | Reference |
|---|---|---|---|
| Na+/Pi Cotransporter | S460C mutant | Ser-460 essential for carrier reorientation | Lambert et al. [2] |
| GABAA Receptor | α1F64C/R66C/S68C | Residues form β-strand in GABA binding site | Boileau et al. [5] |
| T. thermophilus tRNA | s4U | Selective labeling without 5-methyl-2-thiouridine cross-reactivity | PMC9891261 [1] |
MTSEA outperforms conventional thiol modifiers in specificity, kinetics, and versatility, as evidenced by direct experimental comparisons:
Selectivity Over Iodoacetamides and Maleimides
Iodoacetamides exhibit promiscuous reactivity toward methionine, histidine, and amine groups, complicating data interpretation. For instance, iodoacetamide-based s4U detection cross-reacts with 2-thiouridine (s2U), necessitating rigorous controls [1]. In contrast, MTSEA’s methanethiosulfonate group reacts almost exclusively with ionized cysteine thiols at physiological pH (7.0–7.5), minimizing off-target modifications [6]. Maleimides, while thiol-specific, hydrolyze rapidly to unreactive maleamic acid above pH 7.0, whereas MTSEA remains stable for >30 minutes under identical conditions [4] [6].
Reversibility and Minimal Steric Perturbation
Unlike irreversible alkylators, MTSEA adducts can be reduced by DTT or tris(2-carboxyethyl)phosphine (TCEP), restoring native cysteine function [6]. This reversibility enables "on-off" probing for assessing residue accessibility dynamics. Furthermore, MTSEA’s compact structure (MW 236.15 Da) causes less steric disruption than maleimide-biotin conjugates (e.g., >500 Da), preserving protein function post-modification. For example, MTSEA modification of Na+/Pi cotransporter mutants altered kinetics without abolishing transport—an outcome unattainable with bulkier probes [2].
Tailorable Derivatives for Diverse Applications
MTSEA’s amino group permits conjugation to detection tags without compromising thiol reactivity. Commercial derivatives include:
Table 3: Performance Comparison of Common Thiol-Reactive Probes
| Probe | Reaction Rate (M−1s−1) | Thiol Specificity | Steric Impact | Reversible |
|---|---|---|---|---|
| Iodoacetamide | ~103 | Low | Moderate | No |
| Maleimide | ~102–103 | High | High | No |
| MTSEA | ~104 | High | Low | Yes |
| TS-Link Thiosulfates | ~102 | High | Low | Yes |
These advantages cement MTSEA’s status as the probe of choice for high-resolution structure-function studies requiring precision, reversibility, and minimal structural perturbation.
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